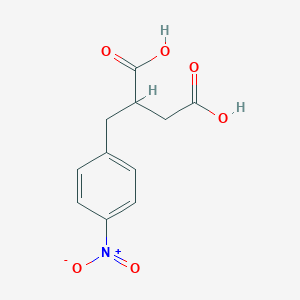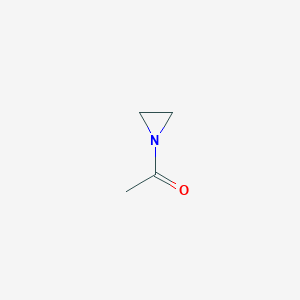![molecular formula C18H23N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt CAS No. 169751-10-4](/img/structure/B14161.png)
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is a bifunctional crosslinker widely used in biochemical and molecular biology research. This compound is particularly valued for its ability to form stable amide bonds with primary amines and its cleavable disulfide linkage, which can be reduced to release the linked molecules.
Mechanism of Action
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt
, also known as Sulfo-SPDP-C6-NHS (sodium) , is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are amino and sulfhydryl groups, specifically the lysine residues in proteins and free sulfhydryl groups .
Mode of Action
The compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond . The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .
Biochemical Pathways
The compound is involved in the reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .
Pharmacokinetics
The compound is water-soluble, which allows it to react rapidly with any primary amine-containing molecule . The disulfide bond in the spacer arm can be readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .
Result of Action
The compound’s action results in the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows for the separation of crosslinked products .
Action Environment
Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of reducing agents .
Biochemical Analysis
Biochemical Properties
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is known for its ability to form cleavable (reducible) disulfide bonds with cysteine sulfhydryls . It reacts with primary amines and after mild reduction of the dithiol, it can react to form a disulfide with other thiols . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, particularly those containing lysine residues and sulfhydryl groups .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biomolecules it interacts with. By forming stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls, it can influence a variety of cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins or enzymes it interacts with.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, protein conformation, and gene expression depending on the specific biomolecules it interacts with.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would depend on the specific experimental conditions. It is known that the disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 . This property could potentially influence the stability and long-term effects of the compound in in vitro or in vivo studies.
Metabolic Pathways
Given its reactivity with lysine residues and sulfhydryl groups, it could potentially interact with a variety of enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is not membrane permeable, which allows for cell surface labeling . The transport and distribution of this compound within cells and tissues would depend on the specific transporters or binding proteins it interacts with.
Subcellular Localization
The subcellular localization of this compound would depend on the specific biomolecules it interacts with. Given that it is not membrane permeable, it is likely to be localized to the cell surface or extracellular space .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt typically involves the following steps:
Activation of Hexanoic Acid: Hexanoic acid is first activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS ester.
Coupling with 3-(2-Pyridyldithio)propionic Acid: The NHS ester is then reacted with 3-(2-pyridyldithio)propionic acid to form the intermediate product.
Sulfonation: The intermediate is sulfonated to increase its solubility in aqueous solutions, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), releasing the linked molecules.
Common Reagents and Conditions
NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9, using primary amines as nucleophiles.
Disulfide Reduction: Conducted in the presence of reducing agents such as DTT or TCEP, often in phosphate-buffered saline (PBS) at pH 7.4.
Major Products Formed
Amide Bonds: Formed between the NHS ester and primary amines.
Free Thiols: Generated upon reduction of the disulfide bond.
Scientific Research Applications
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is extensively used in various fields:
Chemistry: Utilized in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Employed in protein crosslinking, labeling, and modification studies.
Medicine: Used in the development of drug delivery systems and in the conjugation of therapeutic agents to targeting molecules.
Industry: Applied in the production of biosensors and diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
Sulfo-SMCC: Another bifunctional crosslinker with a similar NHS ester and a maleimide group instead of a disulfide linkage.
Sulfo-LC-SPDP: Contains a longer spacer arm but similar functional groups.
Uniqueness
Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is unique due to its cleavable disulfide bond, which allows for reversible conjugation. This feature is particularly useful in applications where temporary linkage is desired, such as in the study of protein-protein interactions and in the development of controlled release systems.
This compound’s versatility and unique properties make it an invaluable tool in scientific research and industrial applications.
Properties
CAS No. |
169751-10-4 |
|---|---|
Molecular Formula |
C18H23N3NaO8S3 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28); |
InChI Key |
ZZTOPDHBQAKRAG-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O.[Na] |
Pictograms |
Irritant |
Synonyms |
2,5-Dioxo-1-[[1-oxo-6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]oxy]-3-pyrrolidinesulfonic Acid Monosodium Salt; Sulfo-LC-SPDP; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)




![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)




![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)
